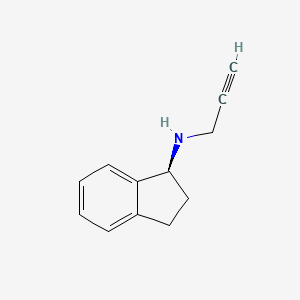

N-Propargyl-1(S)-aminoindan

Overview

Description

“N-Propargyl-1(S)-aminoindan” is a compound that is used as a synthetic scaffold for the synthesis of bioactive molecules . It possesses important pharmacological activities and is widely used in organic chemistry for the preparation of complex bioactive compounds .

Synthesis Analysis

The synthesis of “N-Propargyl-1(S)-aminoindan” involves a process where 1-indanone is reacted with propargylamine in the presence of a mixture of sodium borohydride and acetic acid . This reaction results in the formation of N-propargyl-1-aminoindane . There are also other methods for the synthesis of propargylamine, most of which are based on the metal-catalyzed activation of terminal alkyne .

Scientific Research Applications

Neuroprotective Agent Development

N-Propargyl-1(S)-aminoindan: derivatives have been identified as potential neuroprotective agents. They are found to reduce damage in neuronal cells caused by toxins like rotenone and oligomycin A by almost 70%. These compounds also counteract the toxicity evoked by okadaic acid, a Ser/Thr phosphatase inhibitor. This suggests their application in developing treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Monoamine Oxidase Inhibitors

The N-propargylamine moiety is known for its inhibitory action on monoamine oxidases (MAO), which are enzymes that break down neurotransmitters in the brain. Compounds with this structure have shown significant inhibitory action on MAO-A and MAO-B, making them valuable for research into depression and other neurological disorders .

Acetylcholinesterase Inhibition

Research has demonstrated that N-Propargyl-1(S)-aminoindan compounds can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is crucial for treating conditions like Alzheimer’s disease, where increasing acetylcholine levels can help alleviate symptoms .

Synthesis of Bioactive Molecules

N-Propargylamines serve as synthetic scaffolds for the preparation of complex bioactive compounds. They are used in organic chemistry to synthesize 1,2-amino alcohols, β-amino acids, and polyhydroxylated heterocycles, among others. This makes them integral to the development of new pharmacologically active molecules .

Green Chemistry and Sustainable Synthesis

N-Propargyl-1(S)-aminoindan is involved in metal-free multicomponent synthesis approaches, which are important from the perspective of green chemistry. These methods aim to reduce the environmental impact of chemical synthesis by avoiding the use of heavy metals and promoting sustainable practices .

Glycosidase Inhibitory Properties

Compounds derived from N-Propargyl-1(S)-aminoindan have been used in click chemistry to create pseudo-disaccharide iminosugars with glycosidase inhibitory properties. These compounds have potential applications in the treatment of metabolic disorders and the study of carbohydrate-processing enzymes .

Mechanism of Action

Target of Action

N-Propargyl-1(S)-aminoindan primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme involved in the breakdown of dopamine in the brain. Inhibition of MAO-B leads to an increase in the levels of dopamine, which can help alleviate symptoms of diseases like Parkinson’s .

Mode of Action

N-Propargyl-1(S)-aminoindan acts as a selective irreversible inhibitor of MAO-B . This means that it binds to MAO-B and inhibits its activity, preventing it from breaking down dopamine. This results in increased dopamine levels in the brain .

Biochemical Pathways

The inhibition of MAO-B by N-Propargyl-1(S)-aminoindan affects the dopaminergic pathway . By inhibiting the breakdown of dopamine, it increases the availability of this neurotransmitter, enhancing dopaminergic transmission . Furthermore, N-Propargyl-1(S)-aminoindan has been reported to be involved in protein kinase C (PKC) and MAPK activation , and the induction of neurotrophic factors .

Result of Action

The primary result of N-Propargyl-1(S)-aminoindan’s action is the increase in dopamine levels in the brain due to the inhibition of MAO-B . This can help alleviate symptoms of Parkinson’s disease. Additionally, the compound has demonstrated neuroprotective properties, being able to reduce damage in SH-SY5Y cells .

properties

IUPAC Name |

(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232866 | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propargyl-1(S)-aminoindan | |

CAS RN |

185517-74-2 | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185517-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rasagiline, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Does the binding difference between N-Propargyl-1(S)-aminoindan and Rasagiline affect their ability to inhibit MAO B?

A2: Yes, the difference in binding conformation influences the inhibitory potency towards MAO B. While both compounds inactivate the enzyme, Rasagiline exhibits a significantly higher specificity for MAO B compared to N-Propargyl-1(S)-aminoindan []. This difference in potency highlights the importance of the specific interactions between the inhibitor's indan ring and the enzyme's active site for achieving selective and effective MAO B inhibition.

Q2: What is the significance of understanding these structural differences in MAO B inhibitors?

A3: Uncovering the detailed interactions between MAO B and its inhibitors, like the contrasting binding modes of N-Propargyl-1(S)-aminoindan and Rasagiline, is crucial for drug design []. By understanding these structural nuances, researchers can tailor modifications to the inhibitor's scaffold. This structure-guided approach holds the potential to develop new MAO B inhibitors with enhanced selectivity, improved potency, and potentially, reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.